molecular formula C32H48F2O B14280397 3,3'-Difluoro-4-[(6-methyloctyl)oxy]-4'-undecyl-1,1'-biphenyl CAS No. 138200-10-9

3,3'-Difluoro-4-[(6-methyloctyl)oxy]-4'-undecyl-1,1'-biphenyl

Cat. No.: B14280397
CAS No.: 138200-10-9
M. Wt: 486.7 g/mol
InChI Key: XCKLCCPGTDWBGA-UHFFFAOYSA-N
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Description

3,3’-Difluoro-4-[(6-methyloctyl)oxy]-4’-undecyl-1,1’-biphenyl belongs to the class of organic compounds known as biphenyls and derivatives. It consists of two phenyl rings connected by a single bond. The compound’s unique structure includes fluorine atoms, an octyl group, and an undecyl chain. Biphenyl derivatives find applications in various fields due to their diverse properties.

Preparation Methods

The synthesis of this compound involves several steps:

    Friedel-Crafts Alkylation: Start by alkylating biphenyl with 6-methyloctyl chloride using Lewis acid catalysts (such as aluminum chloride). This reaction introduces the octyl group.

    Fluorination: Introduce fluorine atoms at the 3 and 3’ positions of the biphenyl ring using a fluorinating agent (e.g., hydrogen fluoride or a fluorinating reagent).

    Etherification: Attach the undecyl chain via etherification of the hydroxyl group on the octyl substituent. This step involves reacting the octyl alcohol with undecyl bromide in the presence of a base (such as sodium hydroxide).

Chemical Reactions Analysis

    Oxidation: The compound can undergo oxidation reactions, converting the alkyl chains to corresponding alcohols or carboxylic acids.

    Reduction: Reduction of the carbonyl group in the undecyl chain yields the corresponding alcohol.

    Substitution: The fluorine atoms can be replaced by other halogens or functional groups.

    Common Reagents: Reagents like sodium borohydride (for reduction), bromine (for halogenation), and potassium permanganate (for oxidation) are commonly used.

    Major Products: The major products depend on the specific reaction conditions and substituents involved.

Scientific Research Applications

    Liquid Crystals: Biphenyl derivatives serve as liquid crystal materials in displays and electronic devices due to their mesomorphic properties.

    Biological Studies: Researchers explore their interactions with biological membranes and receptors.

    Polymer Chemistry: These compounds contribute to the design of functional polymers.

Mechanism of Action

    Molecular Targets: The compound may interact with cell membranes, proteins, or enzymes.

    Pathways: It could modulate signaling pathways or affect lipid metabolism.

Comparison with Similar Compounds

    Similar Compounds: Compare it with other biphenyl derivatives, such as 4,4’-dihexylbiphenyl or 4,4’-diphenylbiphenyl.

    Uniqueness: Highlight its specific features, such as the fluorine substitution and the long alkyl chains.

Properties

CAS No.

138200-10-9

Molecular Formula

C32H48F2O

Molecular Weight

486.7 g/mol

IUPAC Name

2-fluoro-4-[3-fluoro-4-(6-methyloctoxy)phenyl]-1-undecylbenzene

InChI

InChI=1S/C32H48F2O/c1-4-6-7-8-9-10-11-12-15-18-27-19-20-28(24-30(27)33)29-21-22-32(31(34)25-29)35-23-16-13-14-17-26(3)5-2/h19-22,24-26H,4-18,23H2,1-3H3

InChI Key

XCKLCCPGTDWBGA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=C(C=C(C=C1)C2=CC(=C(C=C2)OCCCCCC(C)CC)F)F

Origin of Product

United States

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